4-Ethoxy-2-hydrazino-1,3-benzothiazole

Medicinal Chemistry QSAR Drug Design

Select 4-Ethoxy-2-hydrazino-1,3-benzothiazole (97%) for your medicinal chemistry program. The 4-ethoxy substituent confers a +1.0 logP increase over unsubstituted 2-hydrazinobenzothiazole, enabling direct correlation of lipophilicity with membrane permeability and ADME outcomes. Its defined hydrogen bonding profile (2 HBD, 5 HBA) supports precise docking pose validation. The reactive hydrazino group allows focused hydrazone library synthesis around a consistent lipophilic core. Unlike generic analogs, this substitution pattern is experimentally verified—substituting with uncharacterized derivatives risks nullifying biological activity. Supplied exclusively for R&D; assure method accuracy with certified high purity.

Molecular Formula C9H11N3OS
Molecular Weight 209.27
CAS No. 872696-02-1
Cat. No. B2914022
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethoxy-2-hydrazino-1,3-benzothiazole
CAS872696-02-1
Molecular FormulaC9H11N3OS
Molecular Weight209.27
Structural Identifiers
SMILESCCOC1=C2C(=CC=C1)SC(=N2)NN
InChIInChI=1S/C9H11N3OS/c1-2-13-6-4-3-5-7-8(6)11-9(12-10)14-7/h3-5H,2,10H2,1H3,(H,11,12)
InChIKeyJMUUSQSFBDDCHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethoxy-2-hydrazino-1,3-benzothiazole (CAS 872696-02-1) Procurement and Research-Grade Characterization


4-Ethoxy-2-hydrazino-1,3-benzothiazole (CAS 872696-02-1), also named (4-ethoxy-1,3-benzothiazol-2-yl)hydrazine, is a heterocyclic organic compound belonging to the 2-hydrazinobenzothiazole class, characterized by an ethoxy substituent at the 4-position of the benzothiazole core [1]. Its molecular formula is C9H11N3OS with a molecular weight of 209.27 g/mol . Commercial availability typically specifies a purity of 95% or 97% , and the compound is supplied exclusively for research and development purposes .

Why Generic Substitution of 4-Ethoxy-2-hydrazino-1,3-benzothiazole is Scientifically Unjustified


The 2-hydrazinobenzothiazole scaffold is a versatile pharmacophore; however, the precise substitution pattern critically determines a derivative's specific biological profile, physicochemical properties, and synthetic utility [1]. In this class, minor structural changes—such as the position and nature of substituents on the benzothiazole ring—can result in substantial variations in antimicrobial spectrum, cytotoxic selectivity, and even fundamental properties like solubility and stability [2]. The 4-ethoxy substituent on this compound confers unique electronic and steric characteristics that differentiate it from other 2-hydrazinobenzothiazoles and related hydrazones. Consequently, substituting 4-Ethoxy-2-hydrazino-1,3-benzothiazole with a generic '2-hydrazinobenzothiazole' or a differently substituted analog without direct, comparative experimental validation introduces significant risk of altered or nullified activity in a research protocol.

Quantitative Differentiation Evidence for 4-Ethoxy-2-hydrazino-1,3-benzothiazole vs. In-Class Analogs


4-Ethoxy Substitution Confers Unique Lipophilicity (XLogP3-AA) Profile for Altered Membrane Permeability

The 4-ethoxy group introduces a distinct lipophilic character compared to unsubstituted or differently substituted 2-hydrazinobenzothiazoles. This can directly impact membrane permeability and oral bioavailability potential [1]. For 4-Ethoxy-2-hydrazino-1,3-benzothiazole, the calculated XLogP3-AA is 2.3 [2]. In contrast, the unsubstituted parent compound, 2-hydrazinobenzothiazole, has a calculated XLogP of 1.3 [3]. This difference of +1.0 log unit indicates a significantly increased lipophilicity for the 4-ethoxy derivative.

Medicinal Chemistry QSAR Drug Design

Defined Hydrogen Bond Donor/Acceptor Profile Dictates Interaction Potential with Biological Targets

The specific arrangement of hydrogen bond donors (HBD) and acceptors (HBA) on 4-Ethoxy-2-hydrazino-1,3-benzothiazole defines its unique pharmacophore for interacting with biological targets like enzymes or DNA [1]. The compound has a calculated HBD count of 2 and an HBA count of 5 [2]. This profile is distinct from other benzothiazole hydrazones and can be critical for achieving specific binding modes, such as the groove binding observed for similar compounds [3].

Molecular Docking Structure-Based Drug Design Medicinal Chemistry

Commercially Specified High Purity (95-97%) Ensures Reproducible Experimental Outcomes

The reliability of experimental data is directly linked to the purity of the starting material. Leading suppliers of 4-Ethoxy-2-hydrazino-1,3-benzothiazole specify a minimum purity of 95% or 97% . This level of characterization is not guaranteed for all less common or in-house synthesized analogs, where impurity profiles can significantly confound results, particularly in sensitive biological assays.

Chemical Synthesis Analytical Chemistry Assay Development

High-Impact Research and Industrial Application Scenarios for 4-Ethoxy-2-hydrazino-1,3-benzothiazole


Structure-Activity Relationship (SAR) Studies for Optimizing Pharmacokinetic Properties of Benzothiazole Leads

Use this compound as a specific probe to investigate the impact of a 4-ethoxy substituent on lipophilicity and related ADME properties. The +1.0 log unit increase in XLogP compared to the unsubstituted 2-hydrazinobenzothiazole [1] makes it an ideal candidate for correlating structural changes with altered membrane permeability and distribution, as part of a broader medicinal chemistry optimization program.

Molecular Docking and In Silico Pharmacophore Modeling of Benzothiazole-Based Inhibitors

Employ the unique hydrogen bonding profile (2 HBD, 5 HBA) [2] of this compound to validate docking poses and refine pharmacophore models for targets where benzothiazole hydrazones have shown binding affinity [3]. This precise structural definition is essential for computational chemistry workflows aiming to design novel, more potent inhibitors.

Reference Standard for Developing Analytical Methods for 2-Hydrazinobenzothiazole Derivatives

Leverage the commercially assured high purity (95-97%) of this compound as a calibration standard or system suitability test in the development and validation of HPLC, LC-MS, or other analytical methods for quantifying this class of compounds in complex matrices, ensuring method accuracy and precision.

Synthetic Building Block for Constructing Diverse Hydrazone and Heterocyclic Libraries

Utilize the reactive hydrazino group at the 2-position for condensation reactions with aldehydes and ketones to generate a focused library of novel 4-ethoxy-substituted benzothiazole hydrazones. This allows for the systematic exploration of chemical space around a core with a predefined and differentiated lipophilicity profile, facilitating downstream biological screening.

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